molecular formula C10H11N3O2S B7050956 6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile

6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B7050956
M. Wt: 237.28 g/mol
InChI Key: HYNKFRUGLXBAMY-UHFFFAOYSA-N
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Description

6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3-methylsulfonylazetidine group and a carbonitrile group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including cyclization reactions involving nitriles and aldehydes.

    Coupling of the Azetidine and Pyridine Rings: The final step involves coupling the azetidine ring with the pyridine ring, often through nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential bioactivity against various pests and weeds.

Mechanism of Action

The mechanism of action of 6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(Methyldithio)pyridine-3-carbonitrile: This compound has a similar pyridine-3-carbonitrile core but with a methyldithio group instead of a methylsulfonylazetidine group.

    3-Cyanopyridine Derivatives: These compounds share the pyridine-3-carbonitrile structure and may have various substituents, such as amino or alkyl groups.

Uniqueness

6-(3-Methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of the 3-methylsulfonylazetidine group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

6-(3-methylsulfonylazetidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-13(7-9)10-3-2-8(4-11)5-12-10/h2-3,5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNKFRUGLXBAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CN(C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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